Potent P2X7 Receptor Antagonism: 5.01 nM IC50 in Human THP1 Cells
1-Benzyl-4-(3-chlorophenoxy)phthalazine exhibits potent antagonist activity at the human recombinant P2X7 receptor, with an IC50 value of 5.01 nM when assessed in differentiated human THP1 cells for inhibition of benzoyl-ATP-induced IL-1β release [1]. In contrast, other phthalazine-based P2X7 antagonists described in the literature display significantly weaker activity, with reported IC50 values around 5 μM (5,000 nM), representing a potency difference of approximately three orders of magnitude [2]. The compound also demonstrates consistent activity in human 1321N1 astrocytoma cells stably expressing the P2X7 receptor, with IC50 values of 10 nM (calcium influx assay) and 10.2 nM (FLIPR assay), confirming its robust and reproducible antagonism across multiple functional assays and cell lines [3].
| Evidence Dimension | P2X7 Receptor Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 5.01 nM; 10 nM; 10.2 nM |
| Comparator Or Baseline | Other phthalazine-based P2X7 antagonist (IC50: ~5,000 nM) |
| Quantified Difference | Target compound is > 900-fold more potent than the comparator phthalazine antagonist. |
| Conditions | Human recombinant P2X7 in differentiated THP1 cells (IL-1β release), human 1321N1 cells (calcium flux and FLIPR assays). |
Why This Matters
This level of potency enables its use as a highly sensitive probe for studying P2X7-mediated signaling at low nanomolar concentrations, minimizing off-target effects associated with higher compound concentrations.
- [1] BindingDB. BDBM50412149 (CHEMBL497967): Antagonist activity at human recombinant P2X7 receptor in differentiated human THP1 cells (IC50: 5.01 nM). View Source
- [2] OpenAIRE. Inhibition of the human P2X7 receptor by a novel protein tyrosine kinase antagonist (IC50 ~5 μM). 2008. View Source
- [3] BindingDB. BDBM50412149 (CHEMBL497967): Additional P2X7 activity data (IC50: 10 nM and 10.2 nM). View Source
